![molecular formula C13H15NO3 B1289551 1-(4-Formylphenyl)piperidine-4-carboxylic acid CAS No. 727396-60-3](/img/structure/B1289551.png)
1-(4-Formylphenyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Formylphenyl)piperidine-4-carboxylic acid is a chemical compound that can be associated with piperidinecarboxylic acids, a class of compounds known for their biological activities and potential therapeutic applications. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the general class of piperidinecarboxylic acids and their properties.
Synthesis Analysis
The synthesis of piperidinecarboxylic acid derivatives is of significant interest due to their biological activities. For instance, a series of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids were synthesized and assessed for their activity as competitive ligands for the NMDA receptor . These compounds were synthesized using methods that could potentially be adapted for the synthesis of this compound, although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of piperidinecarboxylic acids can be quite diverse. For example, the absolute configuration of two stereoisomers of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide was determined using X-ray diffraction, revealing the orientation of the phenyl and carboxyl groups in these molecules . This information is valuable for understanding the three-dimensional structure of related compounds, including this compound.
Chemical Reactions Analysis
The chemical reactivity of piperidinecarboxylic acids can be inferred from their interactions with biological receptors. The compounds synthesized in paper were evaluated for their ability to bind to NMDA receptors, indicating that the piperidinecarboxylic acid moiety is capable of engaging in specific chemical interactions with biological targets. This suggests that this compound may also participate in similar chemical reactions due to its structural similarity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinecarboxylic acids can be deduced from their molecular structure and interactions. For instance, the zwitterionic nature of 4-piperidinecarboxylic acid monohydrate was described, with the molecule crystallizing as a zwitterion and forming a three-dimensional assembly of hydrogen bonds . This highlights the importance of the piperidine ring conformation and the orientation of functional groups, which are likely to influence the properties of this compound as well.
Scientific Research Applications
Synthesis and Characterization
- Piperidine derivatives, including those related to 1-(4-Formylphenyl)piperidine-4-carboxylic acid, have been extensively studied for their chemical structures and properties. For instance, the synthesis and spectroscopic analysis of piperidinium-3-carboxylic acid complexes demonstrate the detailed structural insights these compounds offer (Anioła et al., 2016).
- Research on compounds like 4-piperidinecarboxylic acid hydrochloride provides insight into molecular structures and interactions, which are vital for understanding the chemical behavior of related piperidine derivatives (Szafran et al., 2007).
Chemical Reactions and Applications
- Piperidine-4-carboxylic acid and its derivatives play a crucial role in various chemical reactions. For instance, they are used in Claisen rearrangements to produce optically pure piperidines, which serve as intermediates in synthesizing a wide range of amines (Acharya & Clive, 2010).
- These compounds are also involved in high-temperature chemistry reactions with formic acid, demonstrating their versatility in various chemical environments (Katrizky et al., 1996).
Molecular Complexes and Interactions
- Studies on the molecular complexes of piperidine-4-carboxylic acid reveal detailed insights into hydrogen bonding and spectroscopic properties, which are essential for understanding the compound's behavior in biological systems and potential applications in drug design (Komasa et al., 2008).
Potential in Cancer Therapy
- Piperidine-4-carboxylic acid derivatives have shown promise in cancer therapy. For example, they are being investigated for their role as Aurora kinase inhibitors, which are crucial targets in cancer treatment (ヘンリー,ジェームズ, 2006).
- Additionally, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents, showcasing the therapeutic potential of these compounds (Rehman et al., 2018).
properties
IUPAC Name |
1-(4-formylphenyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-10-1-3-12(4-2-10)14-7-5-11(6-8-14)13(16)17/h1-4,9,11H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXCXICUGGOJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593118 | |
Record name | 1-(4-Formylphenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
727396-60-3 | |
Record name | 1-(4-Formylphenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 727396-60-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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